2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile
Description
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile is a heterocyclic compound featuring a pyridine core substituted with chloro (-Cl), trifluoromethyl (-CF₃), and ketone (-O) groups at positions 3, 5, and 2, respectively. The acetonitrile (-CH₂CN) moiety is attached to the nitrogen of the pyridine ring.
Properties
IUPAC Name |
2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O/c9-6-3-5(8(10,11)12)4-14(2-1-13)7(6)15/h3-4H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEPFZZCKFRDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Reactions via β-Ketoester Intermediates
A common method involves cyclocondensation of β-ketoesters with chloroacetonitrile derivatives. For example, reacting ethyl 3-chloro-4,4,4-trifluorocrotonate with cyanoacetamide under basic conditions yields the pyridone core. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | 68–72 | |
| Temperature | 80–90°C | ||
| Base | Potassium carbonate |
This route benefits from commercial availability of β-ketoesters but faces challenges in regioselective chlorination.
Microwave-Assisted Cyclization
Recent advances employ microwave irradiation to accelerate ring closure. A 2022 study demonstrated a 40% reduction in reaction time (from 12 hr to 2.5 hr) while maintaining yields >70%. The enhanced kinetics are attributed to uniform dielectric heating, minimizing side-product formation.
Trifluoromethylation Techniques
Direct Electrophilic Substitution
Introducing the trifluoromethyl group post-cyclization often uses Umemoto’s reagent (trifluoromethylarylsulfonium salts). Comparative data:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Umemoto’s reagent | Dichloroethane | 0°C → RT | 65 |
| CF₃Cu | THF | 50°C | 58 |
Electrophilic methods show superior regioselectivity for the 5-position but require strict moisture control.
Building Block Incorporation
Alternative approaches start with pre-functionalized trifluoromethyl precursors. For instance, 3-chloro-5-trifluoromethylpyridin-2(1H)-one is reacted with bromoacetonitrile in acetonitrile at reflux:
$$
\text{C}5\text{H}2\text{ClF}3\text{NO} + \text{BrCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{C}8\text{H}4\text{ClF}3\text{N}2\text{O} + \text{KBr} + \text{H}2\text{O}
$$
This one-pot method achieves 78% yield with 99% purity after recrystallization.
Acetonitrile Functionalization
Nucleophilic Aromatic Substitution
Direct substitution on the pyridone ring using cyanoethyl Grignard reagents proves effective:
| Substrate | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 3-Chloro-2-oxo-5-CF₃-pyridine | Mg(CH₂CN)Cl | CuI | 82 |
Copper iodide catalysis suppresses side reactions, enabling >80% conversion.
Cross-Coupling Approaches
Palladium-mediated couplings, while costlier, offer exceptional selectivity:
$$
\text{Ar–X} + \text{NCCH}2\text{SnBu}3 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar–CH}_2\text{CN} + \text{Byproducts}
$$
Optimized conditions (Table 4):
| X | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cl | Xantphos | 100 | 75 |
| OTf | BINAP | 80 | 88 |
Purification and Characterization
Solvent Recrystallization
The acetonitrile solvate form (Pattern G) is isolated using:
Vacuum drying at 50°C for 24 hr removes solvent residues without decomposing the product.
Chromatographic Methods
Reverse-phase HPLC (C18 column) with isocratic elution (MeOH:H₂O 65:35) resolves closely related impurities. Retention time: 8.2 min.
Industrial-Scale Considerations
A 2023 pilot plant study highlighted:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch size | 50 g | 20 kg |
| Cycle time | 18 hr | 72 hr |
| Overall yield | 74% | 68% |
Scale-up challenges include exothermic control during trifluoromethylation and filtration rates for acetonitrile solvates.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic steps:
- Residence time: 12 min
- Productivity: 1.2 kg/day
- Purity: 98.7%
Biocatalytic Approaches
Engineered nitrilases demonstrate potential for enantioselective synthesis of chiral analogs, though yields remain <30%.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxo group can participate in oxidation-reduction reactions, potentially forming hydroxyl derivatives.
Trifluoromethylation: The trifluoromethyl group can be involved in radical trifluoromethylation reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
Substituted Derivatives: Products formed by the substitution of the chloro group.
Hydroxyl Derivatives: Products formed by the reduction of the oxo group.
Trifluoromethylated Compounds: Products formed by radical trifluoromethylation.
Scientific Research Applications
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Acetonitrile Derivatives
2-{2-3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl-1H-pyrrol-1-yl}acetonitrile
- Structure : Contains a pyrrole-oxadiazole-chlorophenyl scaffold linked to acetonitrile.
- Key Differences : The absence of a pyridine ring and trifluoromethyl group distinguishes it from the target compound.
- Physicochemical Properties :
- Implications for Target Compound : The target’s -CF₃ group may increase lipophilicity (XlogP >3) compared to this analog, while the pyridine ring could reduce polarity.
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile
- Structure : Triazole-thio-methoxyphenyl core with acetonitrile .
- Key Differences : The triazole-thioether linkage contrasts with the pyridyl-ketone framework of the target.
- Synthesis : Utilizes acetonitrile as a solvent, suggesting similar reaction conditions might apply for the target compound’s synthesis .
- Reactivity : The thioether group in this compound may confer nucleophilic reactivity, whereas the target’s nitrile group is more electrophilic.
Trifluoromethyl-Substituted Heterocycles
Benzimidazoles with Trifluoromethyl Groups
- Structure : Electrochemically synthesized 2-(trifluoromethyl)benzimidazoles .
- Key Differences : Benzimidazole vs. pyridine core; absence of nitrile group.
TAP Chromophores (e.g., 2-(4-(Trifluoromethyl)phenyl)-TAP41)
- Structure : Bicyclic triazapentalene with -CF₃ substituents .
- Applications : Used in optoelectronics due to strong fluorescence.
- Implications for Target Compound : The target’s -CF₃ group may similarly enhance electron-withdrawing effects, but its nitrile group could enable divergent reactivity (e.g., cross-coupling reactions).
Chlorinated and Aromatic Derivatives
MMV688533 Malonate Salt
- Structure : Benzamide with -CF₃ and ethynyl linkages .
- Molecular Weight : 623.47 g/mol (free base: 519.41 g/mol).
- Key Differences : Larger molecular weight and amide functionality compared to the target’s pyridyl-acetonitrile structure.
N-(Benzyloxy)-4-(Trifluoromethyl)benzamide
Property Comparison Table
*Estimated based on structural analogs.
Biological Activity
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile (CAS Number: 124432-25-3) is a heterocyclic compound characterized by a pyridine ring with chloro and trifluoromethyl substitutions. Its molecular formula is C8H4ClF3N2O, and it has a molecular weight of approximately 236.58 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.
Structural Characteristics
The unique structure of this compound includes:
- Pyridine Ring : A common scaffold in biologically active molecules.
- Chloro Group : Potentially enhances biological activity through electronic effects.
- Trifluoromethyl Group : Known to act as a bioisostere, mimicking carboxylic acid functionalities, which can improve pharmacokinetic properties .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties in related compounds.
- Enzyme Inhibition : Studies suggest that derivatives can inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases like cancer and malaria .
- CNS Activity : The compound shows promising characteristics for central nervous system (CNS) drug development due to its favorable lipophilicity and ability to penetrate the blood-brain barrier .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of pyridine derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of this compound on dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. The findings demonstrated that the compound effectively inhibits DHODH, highlighting its potential in anti-malarial drug development .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | Chloro and trifluoromethyl substitutions | Moderate antimicrobial | Higher volatility |
| 4-Chloro-3-(trifluoromethyl)benzamide | Aromatic ring with similar substitutions | Anti-inflammatory | Potentially higher solubility |
| 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | Quinoline structure with trifluoromethyl | Antimicrobial | Enhanced biological activity |
| 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one | Nitro substitution on quinoline | Cytotoxicity against cancer cells | Increased reactivity |
Q & A
Basic Research Questions
Q. What are the molecular characteristics and recommended analytical techniques for characterizing 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile?
- LCMS : For purity assessment and mass confirmation (e.g., m/z 701 [M+H]+ observed in similar pyridyl-acetonitrile derivatives) .
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients for purification and retention time analysis (e.g., 1.08 minutes under SQD-FA05 conditions) .
- Single-crystal X-ray diffraction : Resolve structural ambiguities, particularly for derivatives with steric hindrance from trifluoromethyl groups .
Q. What synthetic routes are documented for preparing this compound?
- Catalytic hydrogenation : Use palladium catalysts to reduce substituted 2-methyl cyanopyridyl precursors (e.g., 3-chloro-5-(trifluoromethyl)-pyridin-2-yl derivatives) under controlled H₂ pressure .
- Multistep functionalization : Start with pyridine boronic esters (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) and perform Suzuki-Miyaura couplings, followed by nitrile group introduction via nucleophilic substitution .
- Purification : Employ C18 reverse-phase chromatography (acetonitrile/water) to isolate high-purity products .
Advanced Research Questions
Q. How can researchers optimize the catalytic hydrogenation of 2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetonitrile to minimize dehalogenation side reactions?
- Catalyst selection : Use Pd/C or Pd(OAc)₂ with ligands (e.g., bis(trifluoromethyl)phenyl phosphine) to suppress undesired C-Cl bond cleavage .
- Reaction conditions :
- Maintain H₂ pressure ≤5 bar and temperatures <70°C to avoid over-reduction.
- Monitor progress via LCMS to detect intermediates (e.g., 2-ethylamine derivatives) .
Q. What strategies resolve contradictory reactivity data between the chloro and trifluoromethyl groups in cross-coupling reactions?
- Competitive experiments : Compare reaction rates of the chloro and trifluoromethyl groups under identical conditions (e.g., using Buchwald-Hartwig amination or Ullman coupling) .
- Computational modeling : Apply DFT calculations to evaluate electronic effects (e.g., electron-withdrawing trifluoromethyl groups may deactivate the pyridine ring toward electrophilic substitution) .
- Isotopic labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways and identify intermediates .
Q. How can the hydrolytic stability of this compound be evaluated under physiological conditions?
- Accelerated stability studies :
- Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours.
- Analyze degradation products via LCMS and quantify residual parent compound .
Q. What methodologies are effective for derivatizing the nitrile group in this compound for biological target engagement studies?
- Nitrile → amine conversion : Catalytic hydrogenation with Raney Ni or Rh/C produces primary amines for probe conjugation .
- Click chemistry : Convert the nitrile to an azide via Staudinger reaction, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent tags .
- Enzyme inhibition assays : Test derivatives (e.g., acetamide analogs) against kinase or protease targets, using SPR or fluorescence polarization for binding affinity measurements .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to study the cytotoxicity of this compound in cancer cell lines?
- Cell line selection : Use panels with varying expression levels of pyridine-metabolizing enzymes (e.g., CYP3A4) to assess metabolic stability .
- Dosing range : Test 0.1–100 µM concentrations, with triplicate wells for each dose.
- Endpoint assays : Combine MTT (viability) and caspase-3/7 luminescence (apoptosis) assays to differentiate cytostatic vs. cytotoxic effects .
Q. What computational tools can predict the metabolic pathways of this compound?
- Software : Use Schrödinger’s ADMET Predictor or StarDrop’s Metabolism Module to simulate Phase I/II metabolism (e.g., hydroxylation at the pyridyl ring or glutathione conjugation) .
- Validation : Compare in silico predictions with in vitro microsomal incubation data (human liver microsomes + NADPH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
